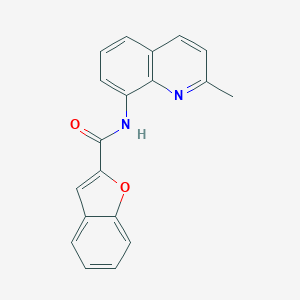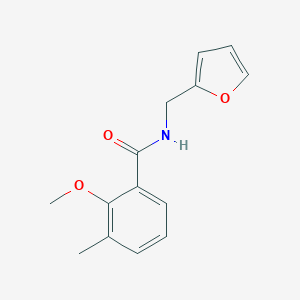
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide, also known as BMQ, is a novel small molecule that has shown promising results in scientific research. BMQ is a synthetic compound that has been synthesized through a variety of methods, and it has been found to have potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells and the modulation of various neurotransmitters in the brain. N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and it has been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has also been found to modulate various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine.
Advantages and Limitations for Lab Experiments
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been found to have low toxicity in vitro. However, N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo, and it has a short half-life in the body, which can limit its effectiveness.
Future Directions
There are several future directions for research on N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is to develop more effective methods for administering N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide in vivo, such as through the use of nanoparticles or other drug delivery systems. Additionally, further research is needed to determine the long-term safety and efficacy of N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide in humans.
In conclusion, N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide is a novel small molecule that has shown promising results in scientific research. It has potential applications in the field of medicine, including in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action, develop more effective methods for administering it in vivo, and determine its long-term safety and efficacy in humans.
Synthesis Methods
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has been synthesized through a variety of methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig coupling reaction, and the Pd-catalyzed direct C-H bond activation. The most commonly used method for synthesizing N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide is the Suzuki-Miyaura coupling reaction, which involves the coupling of 2-methylquinoline-8-boronic acid and 1-benzofuran-2-chloroformate in the presence of a palladium catalyst.
Scientific Research Applications
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has been found to have potential applications in the field of medicine. It has been shown to have anticancer and anti-inflammatory properties, and it has been found to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C19H14N2O2 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H14N2O2/c1-12-9-10-13-6-4-7-15(18(13)20-12)21-19(22)17-11-14-5-2-3-8-16(14)23-17/h2-11H,1H3,(H,21,22) |
InChI Key |
FCZPTBPFDFWOET-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC4=CC=CC=C4O3)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC4=CC=CC=C4O3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)
![N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244005.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B244007.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B244012.png)
![N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide](/img/structure/B244020.png)

![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B244024.png)